molecular formula C17H17N5O2 B7498567 3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide

3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide

Cat. No. B7498567
M. Wt: 323.35 g/mol
InChI Key: CVWIANSTRRTVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been identified as a potent and selective inhibitor of the protein kinase BTK. In

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B cell signaling. BTK is involved in the activation of various signaling pathways, including the B cell receptor (BCR) signaling pathway. TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and the production of cytokines and chemokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of cytokine and chemokine production, and the induction of apoptosis in cancer cells. TAK-659 has also been found to reduce the production of autoantibodies and suppress the autoimmune response in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for cancer treatment. Another area of research is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to explore the potential applications of TAK-659 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-nitrobenzoic acid, which is then converted to 4-methyl-3-aminobenzoic acid. This intermediate is then coupled with tetrazole to form 4-methyl-3-(tetrazol-1-yl)benzoic acid. The final step involves the coupling of this intermediate with 3-(methoxymethyl)benzoyl chloride to form TAK-659.

Scientific Research Applications

TAK-659 has been studied for its potential applications in various scientific research areas, including cancer, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In autoimmune diseases, TAK-659 has been found to reduce the production of autoantibodies and suppress the autoimmune response. In inflammation research, TAK-659 has been shown to reduce the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-6-7-15(9-16(12)22-11-18-20-21-22)19-17(23)14-5-3-4-13(8-14)10-24-2/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWIANSTRRTVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)COC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.